molecular formula C26H21N3O3S B15024782 (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B15024782
M. Wt: 455.5 g/mol
InChI Key: RLARSCBFUSTJDM-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a triazolo-thiazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Thiazole Ring Construction: This step often involves the reaction of thioamides with α-haloketones.

    Final Coupling: The final step involves coupling the triazole-thiazole core with the benzylidene and methoxyphenyl groups under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

(6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of (6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to alter signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

(6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: can be compared with other similar compounds, such as:

    Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Thiazole Derivatives: Often used in the development of pharmaceuticals due to their diverse biological activities.

    Benzylidene Compounds: Commonly investigated for their potential as anticancer agents.

The uniqueness of (6Z)-6-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

(6Z)-6-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-(3-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C26H21N3O3S/c1-17-7-6-10-20(13-17)24-27-28-26-29(24)25(30)23(33-26)15-19-11-12-21(22(14-19)31-2)32-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b23-15-

InChI Key

RLARSCBFUSTJDM-HAHDFKILSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/S3

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.